

Technical Support Center: Synthesis of 5-Nitrobenzo[d]isoxazol-3-ol

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Compound of Interest

Compound Name: 5-Nitrobenzo[d]isoxazol-3-ol

Cat. No.: B1601002

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Welcome to the technical support guide for the synthesis of **5-Nitrobenzo[d]isoxazol-3-ol** (also known as 5-nitro-1,2-benzisoxazol-3(2H)-one). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth mechanistic insights, and offer validated protocols to streamline your synthetic efforts.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for successfully planning and executing the synthesis.

Q1: What are the primary synthetic routes to 5-Nitrobenzo[d]isoxazol-3-ol?

A1: The synthesis of the 1,2-benzisoxazole core is well-established, typically involving the formation of the N-O bond or the C-O bond to close the five-membered ring.^[1] For **5-Nitrobenzo[d]isoxazol-3-ol**, a highly effective and common strategy involves the intramolecular cyclization of a suitably substituted precursor derived from salicylic acid. The most reliable pathway starts with 2-hydroxy-5-nitrobenzoic acid or its nitrile analogue, 2-hydroxy-5-nitrobenzonitrile.^{[2][3]}

A robust method proceeds via the activation of the carboxylic acid, conversion to a hydroxamic acid, and subsequent base-mediated ring closure. This approach provides good control over the key bond-forming step.

Q2: Can you explain the core mechanism of the cyclization step?

A2: The key transformation is an intramolecular nucleophilic acyl substitution. The process, starting from 2-hydroxy-5-nitrobenzohydroxamic acid, can be summarized as follows:

- Deprotonation: A base (e.g., potassium carbonate, triethylamine) removes the acidic proton from the phenolic hydroxyl group, creating a potent phenoxide nucleophile.
- Intramolecular Attack: The newly formed phenoxide attacks the electrophilic carbonyl carbon of the hydroxamic acid moiety.
- Ring Closure & Elimination: This attack forms a transient tetrahedral intermediate. The ring closes with the elimination of a water molecule (from the hydroxamic acid -OH and a proton from the nitrogen), yielding the stable benzisoxazolone ring system. The electron-withdrawing nature of the nitro group at the 5-position acidifies the phenolic proton, facilitating the initial deprotonation step.

Q3: What are the critical safety considerations for this synthesis?

A3: Researchers must be aware of the following hazards:

- Nitroaromatic Compounds: **5-Nitrobenzo[d]isoxazol-3-ol** and its precursors are nitroaromatic compounds.^[4] These can be thermally sensitive and potentially energetic, especially in the presence of oxidizing or reducing agents or upon impact. Always conduct reactions behind a blast shield and avoid scratching or applying excessive force to the dry, purified material.
- Hydroxylamine Derivatives: Hydroxylamine and its derivatives can be unstable and disproportionate, sometimes violently. When preparing the hydroxamic acid intermediate, it is crucial to control the temperature and avoid storing the isolated intermediate for extended periods.
- Reagents: Standard precautions for handling corrosive acids (e.g., sulfuric, nitric), bases, and volatile organic solvents are mandatory. All operations should be performed in a well-ventilated fume hood.

ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q4: How should the final product and key intermediates be stored?

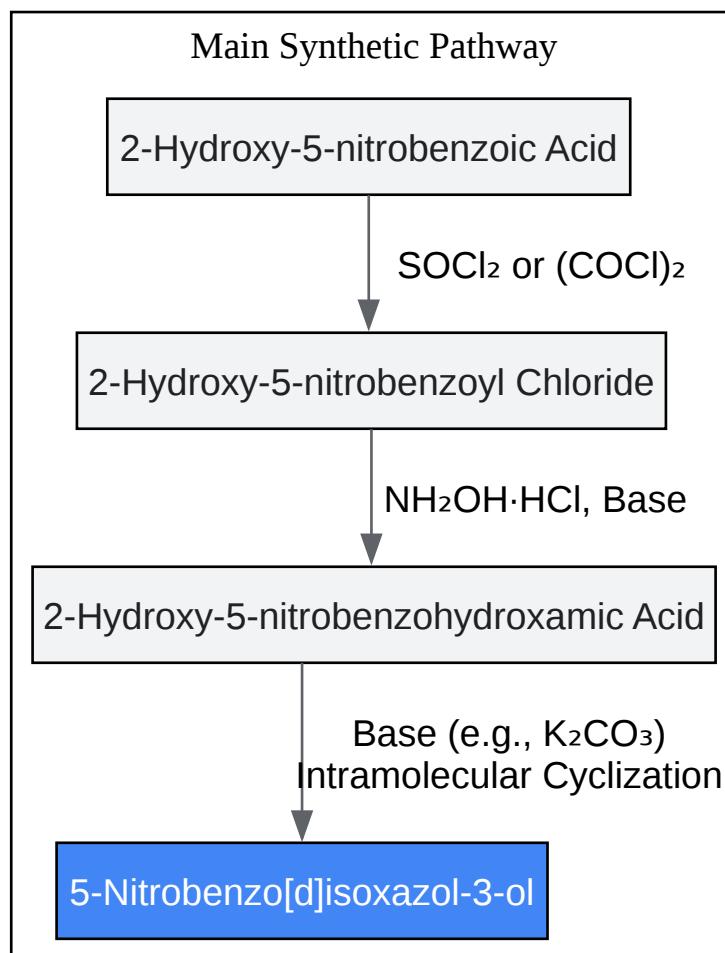
A4: **5-Nitrobenzo[d]isoxazol-3-ol** has a purity of 95% and should be stored at 2-8°C. The benzisoxazolone ring system can be susceptible to decomposition over time, especially when exposed to light, moisture, or strong bases.^[5] It is recommended to store the purified, dry solid in an amber vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator. Key intermediates like 2-hydroxy-5-nitrobenzohydroxamic acid are often less stable and should ideally be used immediately after synthesis.^[5]

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

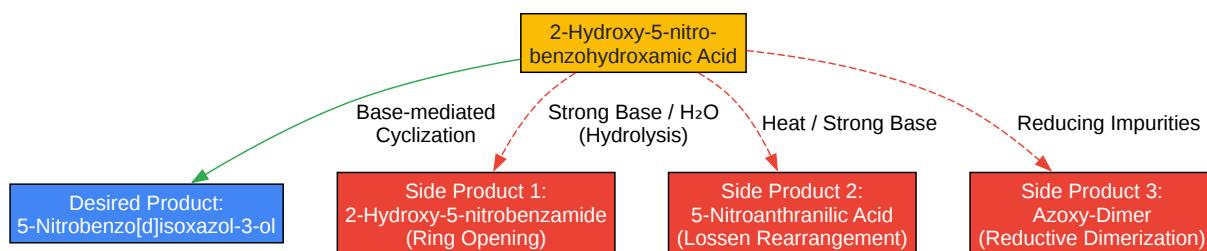
Core Synthesis & Side Reaction Overview

The following diagrams illustrate the intended synthetic pathway from a common starting material and the potential side reactions that can compromise yield and purity.



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Caption: Primary synthetic route to **5-Nitrobenzo[d]isoxazol-3-ol**.



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